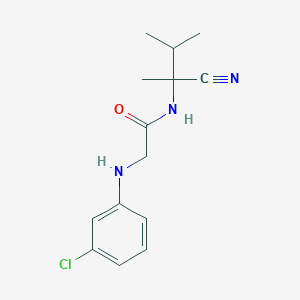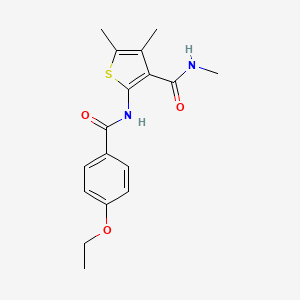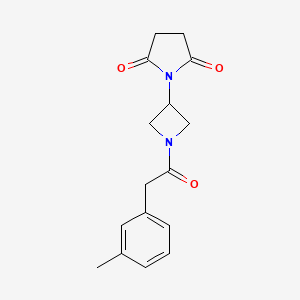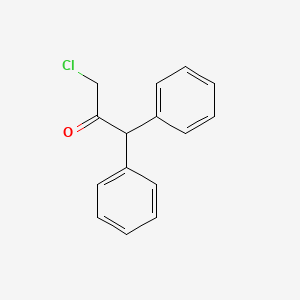![molecular formula C14H16FN3O4S B2542223 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-96-2](/img/structure/B2542223.png)
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazaspirodecane family, known for its unique structural features and potential therapeutic applications. The presence of a fluorobenzenesulfonyl group and a triazaspirodecane core makes it a promising candidate for various biochemical and pharmacological studies.
Aplicaciones Científicas De Investigación
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a delta opioid receptor agonist, which could be useful in pain management and treatment of neurological disorders.
Biochemistry: The compound is used in studies involving receptor-ligand interactions and signal transduction pathways.
Pharmacology: It is explored for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
Target of Action
The primary target of the compound 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the δ opioid receptor (DOR) . DORs are potential targets for neurologic and psychiatric disorders .
Mode of Action
The compound 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as an agonist at the DOR . It binds to the orthosteric site of the DOR, based on docking and molecular dynamic simulation .
Result of Action
The activation of DOR by 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Análisis Bioquímico
Biochemical Properties
8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been identified as a novel delta opioid receptor-selective agonist . It binds to the orthosteric site of the delta opioid receptor, exhibiting selectivity over a panel of 167 other G-protein-coupled receptors (GPCRs) . The interaction with the delta opioid receptor is characterized by a slight bias towards G-protein signaling, which may contribute to its pharmacological effects .
Cellular Effects
The effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to have anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in mice . The modulation of delta opioid receptors by 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the orthosteric site of the delta opioid receptor, as confirmed by docking and molecular dynamic simulation studies . The binding of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione to the delta opioid receptor results in the activation of G-protein signaling pathways, which can lead to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its stability under laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may lead to sustained modulation of delta opioid receptor activity and associated cellular responses .
Dosage Effects in Animal Models
The effects of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. Studies have demonstrated that this compound exhibits anti-allodynic efficacy at specific dosages in a complete Freund’s adjuvant model of inflammatory pain in mice . Higher doses may lead to adverse effects, such as seizures and tachyphylaxis, which are more prevalent in delta opioid receptor agonists . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in specific metabolic pathways that influence its pharmacokinetics and pharmacodynamics. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The metabolic pathways of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can affect its bioavailability, distribution, and overall efficacy .
Transport and Distribution
The transport and distribution of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within cells and tissues are critical for its biological activity. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can influence its pharmacological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione within subcellular structures can affect its interactions with biomolecules and its overall biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate amine and ketone precursors under controlled conditions to form the triazaspirodecane structure.
Introduction of the Fluorobenzenesulfonyl Group: This is achieved through a sulfonylation reaction, where the triazaspirodecane core is reacted with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the triazaspirodecane core to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Uniqueness
8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other triazaspirodecane derivatives and contributes to its specific receptor binding affinity and biological activity .
Propiedades
IUPAC Name |
8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUNVVDEXHVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)
![4-benzoyl-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2542145.png)


![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)



![N-phenyl-2-[(1-propyl-1H-indol-3-yl)sulfonyl]acetamide](/img/structure/B2542159.png)
![1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2542160.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(5-chlorothiophen-2-yl)-4-oxobutanoate](/img/structure/B2542163.png)
